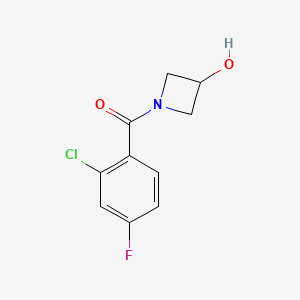

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMDYKULOHYHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Azetidin-3-ol Core

The azetidin-3-ol nucleus can be synthesized or procured through known methods involving azetidine ring formation or modification of existing azetidine derivatives. According to patent literature, azetidine derivatives can be prepared via:

- Treatment of N-protected azetidines with acidic or basic conditions to yield azetidin-3-ol derivatives.

- Use of silyl-protected azetidines followed by deprotection and functional group manipulation (e.g., WO2000063168A1 describes synthesis steps involving N-t-butyl-O-trimethylsilylazetidine and subsequent hydrolysis to azetidin-3-ol derivatives).

Typical reaction conditions involve aqueous acidic hydrolysis at room temperature, followed by neutralization and extraction steps to isolate the azetidin-3-ol intermediate as a crystalline solid with moderate to good yields (ca. 60-70%).

Synthesis of 2-Chloro-4-fluorobenzoyl Precursors

The 2-chloro-4-fluorobenzoyl moiety is derived from 3-chloro-4-fluoronitrobenzene or related intermediates. The preparation involves:

- Nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-4-fluoronitrobenzene with nucleophiles such as 2-pyridyl carbinol under basic conditions (e.g., potassium hydroxide or potassium carbonate) in solvents like acetonitrile or N,N-dimethylformamide (DMF).

- Reaction temperatures typically range from 20°C to 40°C.

- Reaction times vary from 14 to 32 hours depending on base and solvent choice.

- Isolation of substituted nitrobenzene intermediates with high purity (>99.5% by HPLC) and yields between 76.5% and 93%.

A representative reaction table summarizing base and solvent effects is as follows:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Potassium hydroxide | Acetonitrile | 35-40 | 14 | 93 | High purity, efficient |

| Potassium carbonate | N,N-Dimethylformamide | 20-40 | 32 | 81.9 | Moderate yield |

| Potassium hydroxide | N,N-Dimethylformamide | 20-35 | 20-27 | 76.5 | Lower yield compared to ACN |

Acylation to Form 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol

The key step involves acylation of the azetidin-3-ol with 2-chloro-4-fluorobenzoyl chloride or an activated benzoyl derivative. While specific detailed protocols for this exact compound are scarce in open literature, analogous acylations of azetidine derivatives generally proceed as follows:

- Use of coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) or acid chlorides in the presence of a base like DIPEA (N,N-diisopropylethylamine).

- Reactions are conducted in dry solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature.

- Short reaction times (minutes to a few hours) with stirring.

- Purification by crystallization or chromatography to isolate the product as a white crystalline solid with yields often exceeding 60-70%.

Representative Experimental Procedure (Inferred)

Based on analogous azetidine acylations and substituted benzoyl compound preparations:

- Dissolve azetidin-3-ol (1 equiv) in dry THF under inert atmosphere.

- Add DIPEA (2 equiv) to the solution as a base.

- Slowly add 2-chloro-4-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C to room temperature.

- Stir the reaction mixture at room temperature for 1-5 hours, monitoring progress by TLC or HPLC.

- Quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify by recrystallization or column chromatography.

- Characterize the product by NMR, LC-MS, and HPLC to confirm purity and structure.

Summary Table of Preparation Parameters

Research Findings and Notes

- The choice of base and solvent critically affects the yield and purity of the benzoyl precursor; acetonitrile with potassium hydroxide provides superior results.

- The azetidine ring is sensitive to harsh conditions; mild acidic hydrolysis and controlled temperature are essential to preserve stereochemistry.

- Coupling agents like HATU facilitate efficient amide bond formation in the acylation step, reducing side reactions and improving yields.

- Purification methods and reaction monitoring by HPLC and NMR are crucial for ensuring high purity and structural integrity.

- The overall synthetic route is amenable to scale-up, given the moderate reaction conditions and commercially available reagents.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloro and fluoro substituents on the benzoyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives

Scientific Research Applications

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Enzymatic Inhibitors with Shared Benzoyl Substituents

Compound 21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl) urea)

- Structure : Shares the 2-chloro-4-fluorobenzoyl group but includes a urea linkage and a substituted phenyl ring.

- Activity : Inhibits human liver glycogen phosphorylase (hlGPa) with an enzymic IC₅₀ of 2361 nM and cellular IC₅₀ of 6.2 mM in rat hepatocytes. Binds at the AMP allosteric site.

- Key Difference : The urea moiety and additional substituents reduce potency compared to simpler azetidine derivatives, highlighting the impact of steric bulk on activity .

Piperidinecarboxylic Acid Derivatives ()

- Structure: Replace azetidine with a piperidine ring but retain the 2-chloro-4-fluorobenzoyl group. Example: 4-Piperidinecarboxylic acid,1-[2-[[[(2-chloro-4-fluorobenzoyl)amino]carbonyl]amino]phenyl].

Azetidin-3-ol Derivatives with Variable Substituents

Blarcamesine Hydrochloride (1-[3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol)

- Structure : Features a benzothiophene-ethoxy-propyl chain instead of the benzoyl group.

- Application : Targets sigma-1 receptors, demonstrating neuroprotective effects.

- Key Difference : The elongated hydrophobic chain enhances blood-brain barrier penetration, unlike the aromatic benzoyl group in the target compound .

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

- Structure : Substitutes the benzoyl group with a benzo[d]thiazol-2-yl ring bearing a trifluoromethyl group.

- Properties : Increased lipophilicity due to the trifluoromethyl group (logP ≈ 2.8) compared to the chloro/fluoro-substituted benzoyl group (logP ≈ 2.2). This may influence pharmacokinetics and target selectivity .

1-Benzhydrylazetidin-3-ol

Heterocyclic Ring Replacements

1-(6-Chloropyridazin-3-yl)azetidin-3-ol

- Structure : Replaces the benzoyl group with a chloropyridazine ring.

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzoyl ring enhance binding to enzymatic pockets, but steric hindrance from additional groups (e.g., urea in Compound 21) can reduce potency .

- Pharmacokinetics : Substituents like trifluoromethyl or benzothiophene significantly alter lipophilicity and bioavailability, influencing therapeutic applications .

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The molecular formula of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol is C11H10ClFNO2, with a molecular weight of approximately 239.65 g/mol. The compound can be synthesized through various methods, often involving the reaction of azetidine derivatives with chloro-fluorobenzoyl chlorides under controlled conditions. The synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a recent study demonstrated that it effectively reduced cell viability in breast and colon cancer models, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

The mechanism underlying the anticancer activity of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol involves the modulation of key cellular pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, suggesting potential applications in treating infections .

Case Studies and Experimental Findings

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 10 | HDAC inhibition | |

| HCT116 (Colon) | 8 | Thymidylate synthase inhibition | |

| S. aureus | 8 | Antimicrobial activity |

Structure-Activity Relationship (SAR)

The structural features of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol play a significant role in its biological activity. Modifications in the benzoyl moiety or azetidine ring can enhance or diminish its efficacy. For example:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake.

- Chlorine Substitution : Chlorine atoms may contribute to increased binding affinity to target enzymes.

Q & A

Q. What are the key synthetic routes for 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-4-fluorobenzoic acid derivatives with azetidin-3-ol scaffolds. A common approach uses acyl chloride intermediates (e.g., benzoyl chloride derivatives, as referenced in ) activated for nucleophilic substitution. Optimization may involve:

- Catalytic Systems : Use of coupling agents like HATU or DCC (referenced in azetidine-related patents, ).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions.

Example yields from analogous syntheses (e.g., azetidin-3-ol derivatives in ) range from 60–85%, with purity confirmed via HPLC (referenced in ).

Q. How can researchers characterize the structural and electronic properties of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR identify substituent effects (e.g., chloro/fluoro-induced deshielding in aromatic protons). F NMR (referenced in fluorobenzene studies, ) can resolve electronic environments of fluorine atoms.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., NIST data in ).

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm and hydroxyl (O-H) bands.

Advanced Research Questions

Q. What computational strategies are effective for modeling the conformational flexibility and binding interactions of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess azetidine ring puckering and benzoyl group orientation (similar to azetidine derivatives in ).

- Docking Studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinase targets, as seen in ).

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (supported by fluorobenzene electronic data in ).

Q. How do structural modifications to the azetidine or benzoyl moieties impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- LogP Analysis : Introduce substituents (e.g., methyl groups) to modulate lipophilicity (referenced in azetidine analogs, ).

- Bioisosteric Replacement : Replace chlorine with bromine or fluorine with trifluoromethyl (as in ) to evaluate potency changes.

- In Vitro Assays : Test modified analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR (referenced in ).

Q. What are the challenges in resolving enantiomeric purity of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol, and how can chiral chromatography address them?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) for enantiomer separation (referenced in azetidine patent methods, ).

- Method Optimization : Adjust mobile phase composition (e.g., hexane:isopropanol gradients) to resolve peaks (supported by chromatogram data in ).

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported solubility or stability data for 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) to isolate variables.

- Degradation Studies : Use LC-MS to identify hydrolysis byproducts (e.g., free azetidin-3-ol or benzoic acid, as in ).

- Cross-Validation : Compare results with structurally similar compounds (e.g., fluorobenzoyl derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.